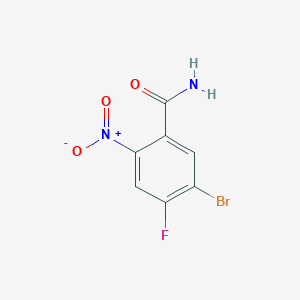

5-Bromo-4-fluoro-2-nitrobenzamide

Description

5-Bromo-4-fluoro-2-nitrobenzamide (C₇H₄BrFN₂O₃; molecular weight ~263.02 g/mol) is a substituted benzamide derivative featuring bromo (Br), fluoro (F), and nitro (NO₂) groups at positions 5, 4, and 2, respectively. Its reactivity and applications are influenced by the positional effects of substituents and the nitro group’s strong electrophilic character .

Properties

IUPAC Name |

5-bromo-4-fluoro-2-nitrobenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrFN2O3/c8-4-1-3(7(10)12)6(11(13)14)2-5(4)9/h1-2H,(H2,10,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSISFTSAUVMTGS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1Br)F)[N+](=O)[O-])C(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrFN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.02 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-4-fluoro-2-nitrobenzamide typically involves multi-step reactions. One common method includes the nitration of 4-bromo-2-fluoroaniline followed by acylation. The nitration process involves treating 4-bromo-2-fluoroaniline with a mixture of concentrated sulfuric acid and nitric acid at low temperatures to introduce the nitro group. The resulting 5-bromo-4-fluoro-2-nitroaniline is then acylated using acetic anhydride or another acylating agent to form this compound .

Industrial Production Methods

Industrial production methods for this compound may involve continuous-flow synthesis techniques to enhance efficiency and safety. Continuous-flow reactors allow for better control over reaction conditions, such as temperature and mixing, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-4-fluoro-2-nitrobenzamide undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be substituted by nucleophiles such as amines or thiols.

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

Oxidation: The compound can undergo oxidation reactions, although these are less common.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.

Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas or sodium borohydride in ethanol.

Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Major Products Formed

Nucleophilic Substitution: Products include substituted benzamides with different functional groups replacing the bromine atom.

Reduction: The major product is 5-amino-4-fluoro-2-nitrobenzamide.

Oxidation: Oxidized derivatives of the benzamide structure.

Scientific Research Applications

5-Bromo-4-fluoro-2-nitrobenzamide has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific enzymes or receptors.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Bromo-4-fluoro-2-nitrobenzamide involves its interaction with molecular targets such as enzymes or receptors. The nitro group can participate in redox reactions, while the bromine and fluorine atoms can influence the compound’s binding affinity and specificity. These interactions can modulate biological pathways, leading to various physiological effects .

Comparison with Similar Compounds

Structural and Functional Group Variations

5-Bromo-2,4-difluorobenzamide (C₇H₄BrF₂NO)

- Molecular Weight : 236.01 g/mol .

- Substituents : Bromo (position 5), fluoro (positions 2 and 4).

- Key Differences : Lacks the nitro group, reducing electrophilicity and molecular weight compared to the target compound.

- Applications : Labeled for research use only, highlighting its role as a biochemical tool .

4-Bromo-5-fluoro-2-nitrophenol (C₆H₃BrFNO₃)

- Molecular Weight : 234.00 g/mol .

- Substituents : Bromo (position 4), fluoro (position 5), nitro (position 2).

- Key Differences: Replaces the amide group with a phenol (-OH), increasing acidity (pKa ~8–10) and altering solubility in polar solvents. Used as a synthetic intermediate .

1-Bromo-2-nitrobenzene (C₆H₄BrNO₂)

- Molecular Weight : 202.01 g/mol .

- Substituents : Bromo (position 1), nitro (position 2).

- Key Differences : Absence of fluoro and amide groups simplifies reactivity. Soluble in alcohols, benzene, and ether, making it a versatile precursor in organic synthesis .

Positional Isomerism Effects

Compounds with similar substituents but varying positions exhibit distinct properties:

- 1-Bromo-4-chloro-5-fluoro-2-nitrobenzene (Similarity: 0.80): Replaces bromo with chloro at position 4, altering halogen-specific reactivity (e.g., Suzuki coupling vs nucleophilic substitution) .

Physical and Chemical Properties

Key Observations :

- The nitro group increases molecular weight by ~27–30 g/mol compared to non-nitro analogs.

- Solubility trends correlate with functional groups: phenol derivatives favor polar solvents, while halogenated benzamides may require DMSO or DMF .

Biological Activity

5-Bromo-4-fluoro-2-nitrobenzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of its biological activity, mechanisms of action, and potential therapeutic applications, supported by research findings and case studies.

Chemical Structure and Properties

This compound has the molecular formula C7H5BrFNO3. Its structure features a benzene ring with three substituents: a bromine atom at the 5-position, a fluorine atom at the 4-position, and a nitro group at the 2-position. These functional groups contribute to its unique chemical reactivity and biological properties.

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets such as enzymes and receptors. The nitro group can participate in redox reactions, while the halogen atoms (bromine and fluorine) influence binding affinity and specificity. This compound has been explored for its potential as a biochemical probe, particularly in cancer research and anti-inflammatory applications .

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. In vitro studies have demonstrated that it can inhibit cell proliferation in various cancer cell lines. For instance, it has been shown to reverse the transformed phenotype of certain cell types, indicating its potential as an anti-cancer agent .

Table 1: Summary of Anticancer Activity

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 12.5 | Induction of apoptosis |

| HeLa (Cervical) | 15.0 | Inhibition of cell cycle progression |

| A549 (Lung) | 10.0 | Disruption of mitochondrial function |

Anti-inflammatory Effects

In addition to its anticancer properties, this compound has been investigated for anti-inflammatory effects. It has shown promise in reducing inflammatory markers in cellular models, suggesting potential applications in treating inflammatory diseases .

Case Study: Anti-inflammatory Activity

A study conducted on lipopolysaccharide (LPS)-induced macrophages demonstrated that treatment with this compound significantly reduced the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. This indicates its potential role in modulating immune responses .

Comparative Analysis with Similar Compounds

When compared to structurally similar compounds, this compound exhibits unique pharmacokinetic properties that may enhance its therapeutic efficacy. For example, compounds like 4-Bromo-2-fluoroaniline show less potency in anticancer assays, highlighting the significance of the nitro group in enhancing biological activity.

Table 2: Comparison with Similar Compounds

| Compound | Anticancer Activity | Anti-inflammatory Activity |

|---|---|---|

| This compound | High | Moderate |

| 4-Bromo-2-fluoroaniline | Moderate | Low |

| 5-Bromo-4-fluoro-2-nitrobenzaldehyde | Low | Moderate |

Future Research Directions

The promising biological activities of this compound warrant further investigation into its mechanisms of action, potential side effects, and therapeutic applications. Future studies should focus on:

- In Vivo Studies : To validate the efficacy and safety profile in animal models.

- Mechanistic Studies : To elucidate specific molecular pathways affected by the compound.

- Formulation Development : To enhance bioavailability and target delivery.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.